3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a piperidine ring, a chromenone core, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor and control the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the piperidine ring or the chromenone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperidine ring and chromenone core play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar piperidine ring structure.
2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: Another compound with a piperidine ring and additional functional groups.
Uniqueness
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one is unique due to its combination of a piperidine ring and a chromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25NO5 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C24H25NO5/c1-15-18-7-8-20(26)22(28)23(18)30-24(29)19(15)14-21(27)25-11-9-17(10-12-25)13-16-5-3-2-4-6-16/h2-8,17,26,28H,9-14H2,1H3 |
InChI Key |
FTHQXXQYJVVVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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